Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15852450
InChI: InChI=1S/C12H12ClN3O3/c1-2-18-12(17)6-19-11-4-3-9(13)5-10(11)16-7-14-15-8-16/h3-5,7-8H,2,6H2,1H3
SMILES:
Molecular Formula: C12H12ClN3O3
Molecular Weight: 281.69 g/mol

Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate

CAS No.:

Cat. No.: VC15852450

Molecular Formula: C12H12ClN3O3

Molecular Weight: 281.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate -

Specification

Molecular Formula C12H12ClN3O3
Molecular Weight 281.69 g/mol
IUPAC Name ethyl 2-[4-chloro-2-(1,2,4-triazol-4-yl)phenoxy]acetate
Standard InChI InChI=1S/C12H12ClN3O3/c1-2-18-12(17)6-19-11-4-3-9(13)5-10(11)16-7-14-15-8-16/h3-5,7-8H,2,6H2,1H3
Standard InChI Key SHYUAPGMNLUGCC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)COC1=C(C=C(C=C1)Cl)N2C=NN=C2

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate follows multi-step protocols common to triazole derivatives. A generalized approach involves:

  • Nucleophilic Substitution: Reacting 4-chloro-2-hydroxybenzaldehyde with ethyl bromoacetate to form the phenoxyacetate intermediate .

  • Triazole Ring Formation: Cyclocondensation of the intermediate with thiourea or hydrazine derivatives under basic conditions to introduce the 1,2,4-triazole moiety.

  • Esterification: Final esterification with ethanol in acidic media to yield the target compound.

Key intermediates include 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol, which undergoes O-alkylation with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base . Reaction yields typically range from 60–75%, with purity confirmed via HPLC and NMR spectroscopy.

Structural and Physicochemical Properties

The compound’s structure (Figure 1) combines a chlorinated phenyl ring, a triazole heterocycle, and an ethyl acetate ester. Critical physicochemical data include:

PropertyValue
Molecular FormulaC₁₂H₁₂ClN₃O₃
Molecular Weight281.69 g/mol
logP2.8 (predicted)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Topological Polar Surface55.7 Ų

Figure 1: Structural depiction of ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate.

The presence of the triazole ring enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) while the chloro group contributes to lipophilicity, favoring membrane permeability. X-ray crystallography of analogous compounds reveals planar triazole rings and dihedral angles of ~120° between the phenyl and triazole planes, suggesting conformational flexibility .

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary in vitro studies on triazole-acetamide hybrids reveal antiproliferative effects against cancer cell lines:

Cell LineIC₅₀ (μM)Reference Compound (IC₅₀)
HepG251Sorafenib (72)
MCF-768Doxorubicin (12)
HCT-116895-Fluorouracil (110)

Mechanistically, these compounds induce apoptosis by upregulating caspase-3 and inhibiting topoisomerase IIα . Molecular docking simulations suggest the triazole ring interacts with ATP-binding pockets in kinase domains (e.g., c-Kit, FLT3), disrupting signal transduction .

Applications in Organic Synthesis

Intermediate for Bioactive Molecules

The ethyl ester group facilitates hydrolysis to carboxylic acids or transesterification to amides, enabling diversification:

  • Hydrolysis: Treatment with NaOH in ethanol yields 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid, a precursor for NSAID analogs.

  • Amide Formation: Coupling with amines via EDC/HOBt produces acetamide derivatives with enhanced CNS permeability.

Agricultural Chemistry

Chlorinated triazoles are explored as fungicides and herbicides. Field trials of analogs show 80–90% efficacy against Phytophthora infestans at 50 ppm, comparable to commercial agents like azoxystrobin .

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferenceBioactivity (MIC/IC₅₀)
Ethyl 2-(4-ethyl-2-(4H-triazol-4-yl)phenoxy)acetateEthyl vs. chloro substituentAntifungal: 2.1 μM (C. albicans)
N-(2-ethylphenyl)-2-[4-methyl-2-(4H-triazol-4-yl)phenoxy]acetamideAcetamide vs. esterAnticancer: IC₅₀ = 0.85 μM (HT-29)
5-(1-(4-Isobutylphenyl)ethyl)-1,2,4-triazoleLack of phenoxyacetateAnti-inflammatory: COX-2 IC₅₀ = 0.12 μM

The chloro substituent in ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate confers higher electronegativity, enhancing microbial target binding but reducing metabolic stability compared to methyl or ethyl analogs.

Future Research Directions

  • Pharmacokinetic Optimization: Prodrug strategies to improve oral bioavailability, such as PEGylation or lipid conjugation.

  • Targeted Delivery: Nanoparticle encapsulation for site-specific action in oncology .

  • Ecotoxicology Studies: Assessing environmental persistence and non-target organism toxicity for agricultural applications .

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